Azumolene sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Azumolene sodium is a muscle relaxant that inhibits the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. It is a water-soluble analogue of dantrolene sodium, which is used to treat malignant hyperthermia, a life-threatening condition triggered by certain anesthetics . This compound is known for its improved water solubility compared to dantrolene sodium, making it more suitable for emergency use .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azumolene sodium can be synthesized through a series of chemical reactions starting from 4-bromobenzaldehyde and glycine. The key steps involve the formation of an oxazole ring and subsequent reactions to introduce the imidazolidinedione moiety. The final product is obtained as the sodium salt .

Formation of Oxazole Ring: 4-bromobenzaldehyde reacts with glycine in the presence of a base to form 4-bromo-2-oxazoline.

Introduction of Imidazolidinedione Moiety: The oxazoline intermediate undergoes further reactions to introduce the imidazolidinedione group, resulting in azumolene.

Formation of Sodium Salt: The final step involves converting azumolene to its sodium salt form by reacting it with sodium hydroxide.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Azumolene sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form reduced derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the bromine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of azumolene oxide, while reduction can yield azumolene alcohol .

Scientific Research Applications

Chemical Properties of Azumolene Sodium

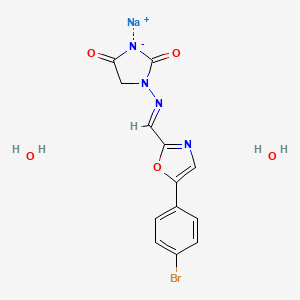

- Chemical Structure : this compound is defined chemically as 1-[[[5-(4-bromophenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinedione, mono-sodium salt.

- Molecular Formula : C13H8BrN4O3 - Na

- Molecular Weight : 371.1 g/mol

- Solubility : Approximately 30-fold more water-soluble than dantrolene sodium, facilitating easier intravenous administration.

Treatment of Malignant Hyperthermia

This compound has been shown to effectively prevent and reverse the symptoms associated with malignant hyperthermia. In various studies:

- In Vitro Studies : Azumolene demonstrated equipotency to dantrolene in blocking caffeine-induced contractures in human and mouse skeletal muscles. The IC50 values for azumolene were comparable to those of dantrolene, indicating similar efficacy in muscle relaxation under pharmacological stress conditions .

- In Vivo Studies : In a study involving pigs genetically predisposed to malignant hyperthermia, all treated subjects survived induced MH crises when administered azumolene . This suggests that azumolene could be a viable alternative in emergency settings.

Comparative Efficacy with Dantrolene Sodium

| Property | This compound | Dantrolene Sodium |

|---|---|---|

| Water Solubility | High (30-fold more) | Low |

| IC50 for Muscle Relaxation | Comparable (2.4 - 2.8 µM) | Comparable (1.6 - 3.5 µM) |

| Clinical Use | Effective for MH crises | Effective for MH crises |

| Administration | Easier due to solubility | Requires dilution |

Analytical Development

Recent studies have focused on developing analytical methods for quantifying this compound in pharmaceutical formulations. Techniques such as high-performance liquid chromatography (HPLC), UV-visible spectrophotometry, and differential thermal analysis have been validated for accuracy and precision . These methods are crucial for ensuring quality control in clinical applications.

Clinical Implications

The improved solubility profile of this compound allows for rapid administration during emergencies, potentially reducing the time to treatment onset in patients experiencing malignant hyperthermia. This can significantly impact patient outcomes in surgical settings where rapid response is critical .

Mechanism of Action

Azumolene sodium exerts its effects by inhibiting the release of calcium from the sarcoplasmic reticulum in skeletal muscle cells. It binds to the ryanodine receptor, preventing the release of calcium ions, which are essential for muscle contraction. This leads to muscle relaxation and is particularly effective in treating conditions like malignant hyperthermia .

Comparison with Similar Compounds

Similar Compounds

Dantrolene Sodium: Azumolene sodium is a water-soluble analogue of dantrolene sodium.

Ryanodine: Another compound that affects calcium release but through a different mechanism.

Caffeine: Known to stimulate calcium release from the sarcoplasmic reticulum, but with different pharmacological effects.

Uniqueness

This compound’s uniqueness lies in its improved water solubility compared to dantrolene sodium, making it more suitable for emergency use. Additionally, it has similar efficacy in treating malignant hyperthermia but with lower toxicity .

Biological Activity

Azumolene sodium, a water-soluble derivative of dantrolene sodium, has emerged as a significant compound in the pharmacological management of skeletal muscle disorders, particularly malignant hyperthermia (MH). This article explores its biological activity, mechanisms of action, and comparative efficacy through various studies and case analyses.

Overview of this compound

This compound is designed to overcome the solubility limitations of dantrolene sodium, the only approved treatment for MH. Its enhanced water solubility allows for easier administration and potentially broader clinical applications. The compound functions primarily as a skeletal muscle relaxant , inhibiting calcium release from the sarcoplasmic reticulum, which is critical in muscle contraction processes.

The primary mechanism by which azumolene exerts its effects is through the inhibition of the ryanodine receptor (RyR1), which plays a pivotal role in calcium release during muscle contraction. By blocking this receptor, azumolene effectively prevents hypercontractility associated with MH and other conditions.

Key Findings from Research Studies

-

Inhibition of Muscle Contractures :

- Azumolene has been shown to inhibit caffeine-induced contractures in both murine and human skeletal muscles. In studies, it demonstrated an IC50 comparable to that of dantrolene sodium, indicating similar potency in muscle relaxation .

- In isolated malignant hyperthermia-susceptible muscle, azumolene inhibited hypercontractility induced by various agents such as halothane and caffeine .

-

Comparative Efficacy :

- In experiments involving mouse soleus muscle, azumolene's effectiveness was similar to that of dantrolene sodium in relaxing caffeine-induced contractures . The IC50 values for azumolene were found to be 2.8 µM for extensor digitorum longus and 2.4 µM for soleus muscles, while dantrolene's values were 1.6 µM and 3.5 µM respectively .

- Effects on Malignant Hyperthermia :

-

Impact on Muscle Force Production :

- A study involving prolonged mechanical ventilation (MV) in rats indicated that azumolene administration significantly reduced force production in diaphragm muscles but did not prevent MV-induced increases in mitochondrial reactive oxygen species (ROS) or protease activation . This suggests that while azumolene effectively reduces muscle force output, it may not mitigate all adverse biochemical changes during stress conditions.

Data Tables

Case Studies

-

Case Study 1: Efficacy in Human Skeletal Muscle

A clinical investigation assessed the effects of azumolene on human skeletal muscle biopsies from patients with known susceptibility to MH. Results indicated significant inhibition of contractures when exposed to triggering agents like caffeine and halothane. -

Case Study 2: Prolonged Mechanical Ventilation in Rats

In a controlled study involving Sprague-Dawley rats undergoing MV for 12 hours, azumolene treatment resulted in decreased muscle force production without significant changes in systemic physiological parameters such as blood pressure or heart rate . This highlights its potential therapeutic application under stressful conditions.

Properties

CAS No. |

91524-18-4 |

|---|---|

Molecular Formula |

C13H12BrN4NaO5 |

Molecular Weight |

407.15 g/mol |

IUPAC Name |

sodium;1-[(E)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidin-3-ide-2,4-dione;dihydrate |

InChI |

InChI=1S/C13H9BrN4O3.Na.2H2O/c14-9-3-1-8(2-4-9)10-5-15-12(21-10)6-16-18-7-11(19)17-13(18)20;;;/h1-6H,7H2,(H,17,19,20);;2*1H2/q;+1;;/p-1/b16-6+;;; |

InChI Key |

WONASCBDLCRVNQ-CETSFZMCSA-M |

SMILES |

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+] |

Isomeric SMILES |

C1C(=O)[N-]C(=O)N1/N=C/C2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+] |

Canonical SMILES |

C1C(=O)[N-]C(=O)N1N=CC2=NC=C(O2)C3=CC=C(C=C3)Br.O.O.[Na+] |

Synonyms |

1-(((5-(4-bromophenyl)-2-oxazolyl)methylene)amino)-2,4-imidazlidinedione azumolene azumolene, sodium salt, dihydrate EU 4093 EU-4093 EU4093 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.